Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane is a chemical compound that features a tert-butyl group, an iodohexenyl chain, and a diphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-iodohex-4-en-1-ol with tert-butylchlorodiphenylsilane in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The double bond in the hexenyl chain can be reduced to a single bond using hydrogenation techniques.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of tert-butyl[(6-azidohex-4-EN-1-YL)oxy]diphenylsilane.
Oxidation: Formation of tert-butyl[(6-hydroxyhex-4-EN-1-YL)oxy]diphenylsilane.
Reduction: Formation of tert-butyl[(6-iodohexyl)oxy]diphenylsilane.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the iodine atom and the double bond. These reactive sites allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl[(6-bromohex-4-EN-1-YL)oxy]diphenylsilane
- Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane
- Tert-butyl[(6-fluorohex-4-EN-1-YL)oxy]diphenylsilane
Uniqueness
Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes the compound highly reactive and versatile in synthetic applications compared to its bromo, chloro, and fluoro analogs .
Eigenschaften
CAS-Nummer |
723296-07-9 |
---|---|
Molekularformel |
C22H29IOSi |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
tert-butyl-(6-iodohex-4-enoxy)-diphenylsilane |
InChI |
InChI=1S/C22H29IOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4,6-12,14-17H,5,13,18-19H2,1-3H3 |
InChI-Schlüssel |
QGDDOPNKHIPRQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.